6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
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Overview
Description
6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound that features a quinazoline core, a triazine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core, the triazine ring, and the attachment of the furan moiety. One common approach involves the use of microwave-assisted conditions to facilitate the reactions. For instance, the synthesis of furan-containing amides and esters can be achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization or flash chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced to form tetrahydrotriazine derivatives.
Substitution: The quinazoline core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, tetrahydrotriazine derivatives, and substituted quinazoline derivatives.
Scientific Research Applications
6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, triazine derivatives, and furan-containing compounds. Examples include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds have been studied for their anticancer properties and their ability to inhibit epidermal growth factor receptor (EGFR) activity.
Furan-2-carboxamide derivatives: These compounds are used in various chemical and biological applications due to their unique reactivity and biological activity.
Uniqueness
What sets 6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N6O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-ethyl-N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C19H22N6O/c1-3-14-6-7-17-16(9-14)13(2)22-19(23-17)24-18-20-11-25(12-21-18)10-15-5-4-8-26-15/h4-9H,3,10-12H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
RVIIYELZRHEHAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CO4)C |
Origin of Product |
United States |
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